molecular formula C13H11FN2O B5205968 4-fluoro-N-(pyridin-4-ylmethyl)benzamide CAS No. 63825-03-6

4-fluoro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5205968
CAS No.: 63825-03-6
M. Wt: 230.24 g/mol
InChI Key: HEPHGJWWGAIYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(pyridin-4-ylmethyl)benzamide is an organic compound with the molecular formula C13H11FN2O. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The compound also contains a fluorine atom and a pyridine ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-(pyridin-4-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(pyridin-4-ylmethyl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPHGJWWGAIYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386100
Record name 4-fluoro-N-(pyridin-4-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63825-03-6
Record name 4-fluoro-N-(pyridin-4-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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